molecular formula C8H17N3O2 B1427473 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide CAS No. 1342580-27-1

2-[Methyl(morpholin-2-ylmethyl)amino]acetamide

Cat. No.: B1427473
CAS No.: 1342580-27-1
M. Wt: 187.24 g/mol
InChI Key: NYRNKUMXDRZBTO-UHFFFAOYSA-N
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Description

2-[Methyl(morpholin-2-ylmethyl)amino]acetamide is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-[methyl(morpholin-2-ylmethyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-11(6-8(9)12)5-7-4-10-2-3-13-7/h7,10H,2-6H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRNKUMXDRZBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CNCCO1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide typically involves the reaction of morpholine with methylamine and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-[Methyl(morpholin-2-ylmethyl)amino]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[Methyl(morpholin-2-ylmethyl)amino]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

2-[Methyl(morpholin-2-ylmethyl)amino]acetamide can be compared with other similar compounds, such as:

Biological Activity

2-[Methyl(morpholin-2-ylmethyl)amino]acetamide, a morpholine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a morpholine ring and an acetamide functional group, making it a candidate for various therapeutic applications.

The molecular formula of 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide is C8_{8}H16_{16}N2_{2}O, with a molecular weight of 172.23 g/mol. Its structural features suggest the potential for interactions with biological targets, particularly in the context of drug design.

Anticancer Potential

Recent studies have highlighted the anticancer properties of morpholine derivatives, including 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide. Research indicates that these compounds can inhibit carbonic anhydrase activity and exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that morpholine-based derivatives showed promising activity against ovarian cancer cells by inhibiting hypoxia-inducible factor (HIF)-1α, which is crucial for tumor growth under hypoxic conditions .

Table 1: Anticancer Activity of Morpholine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-[Methyl(morpholin-2-ylmethyl)amino]acetamideOvarian CancerNot specifiedInhibition of HIF-1α
Compound XA5491.539EGFR inhibition
Compound YK5621.732EGFR inhibition

Antimicrobial Activity

In addition to anticancer properties, morpholine derivatives have been investigated for their antimicrobial activities. A study on related acetamide derivatives indicated significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.0048 mg/mL against E. coli and Bacillus mycoides .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (mg/mL)
2-[Methyl(morpholin-2-ylmethyl)amino]acetamideE. coliNot specified
Compound AC. albicans0.0048
Compound BB. mycoides0.0098

The biological activity of 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide can be attributed to its ability to interact with specific molecular targets within cells. The inhibition of carbonic anhydrase suggests a mechanism that may disrupt pH regulation within tumors, impairing their growth and survival . Additionally, the compound's structural attributes allow it to engage in hydrogen bonding and hydrophobic interactions with target proteins.

Case Studies and Research Findings

  • Study on Carbonic Anhydrase Inhibition : A research article detailed the synthesis and evaluation of morpholine derivatives for their ability to inhibit carbonic anhydrase, demonstrating that modifications in the morpholine ring could enhance inhibitory potency .
  • Antitumor Activity Assessment : In vitro studies revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values comparable to established chemotherapeutics like Paclitaxel .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of similar compounds, revealing that several morpholine derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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